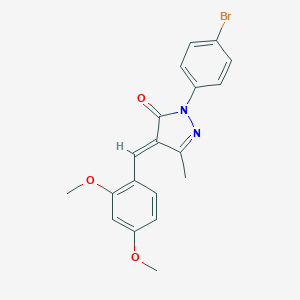
N-(ADAMANTAN-1-YL)-2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(ADAMANTAN-1-YL)-2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDE is a complex organic compound known for its unique structural properties It is characterized by the presence of a pyrrolidinone ring, a phenyl group, and a tricyclo decane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YL)-2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolidinone ring through a cyclization reaction. This is followed by the introduction of the phenyl group via a Friedel-Crafts acylation. The final step involves the attachment of the tricyclo decane moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process is designed to be scalable and cost-effective for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(ADAMANTAN-1-YL)-2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
N-(ADAMANTAN-1-YL)-2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(ADAMANTAN-1-YL)-2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid
- 4-phenyl-2-pyrrolidinone
- N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
Uniqueness
N-(ADAMANTAN-1-YL)-2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its tricyclo decane moiety, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C22H28N2O2 |
|---|---|
Peso molecular |
352.5g/mol |
Nombre IUPAC |
N-(1-adamantyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C22H28N2O2/c25-20(23-22-10-15-6-16(11-22)8-17(7-15)12-22)14-24-13-19(9-21(24)26)18-4-2-1-3-5-18/h1-5,15-17,19H,6-14H2,(H,23,25) |
Clave InChI |
XDQJJNMHGMKEDR-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN4CC(CC4=O)C5=CC=CC=C5 |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN4CC(CC4=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-2-(3,4-dichlorophenyl)-4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B391450.png)
![10-(Diphenylmethylene)-4-{2-nitrophenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B391451.png)

![Ethyl 4-bromo-2,6-bis(4-ethoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B391456.png)
![4-(2-Chlorophenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B391457.png)
![4-bromobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B391458.png)


![2-(2-Naphthalen-1-yl-2-oxoethyl)sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B391461.png)
![Ethyl 4-bromo-8,10-dimethyl-2,6-di(naphthalen-1-yl)-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B391462.png)
![2,6-bis(4-nitrophenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B391463.png)

![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B391468.png)
![4-(dimethylamino)benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B391472.png)
